5-ethynyl-1-methyl-1H-indazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8N2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
5-ethynyl-1-methylindazole |
InChI |
InChI=1S/C10H8N2/c1-3-8-4-5-10-9(6-8)7-11-12(10)2/h1,4-7H,2H3 |
InChI Key |
LZOXQHXKMZHVAJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C#C)C=N1 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Ethynyl 1 Methyl 1h Indazole and Its Analogues
Historical and Contemporary Approaches to 1H-Indazole Core Synthesis
The 1H-indazole ring system is a prevalent structural motif in a multitude of biologically active compounds. Consequently, a diverse array of synthetic methods for its construction has been developed over the years, ranging from classical cyclization reactions to modern metal-catalyzed processes.
Palladium-catalyzed reactions have become a cornerstone in the synthesis of 1-aryl-1H-indazoles. A prominent method involves the intramolecular amination of aryl halides. nih.govacs.org This typically entails the cyclization of arylhydrazones derived from 2-bromoaldehydes or 2-bromoacetophenones. nih.govacs.orgnih.gov The choice of phosphine (B1218219) ligand is critical for the success of these reactions, with chelating phosphines like rac-BINAP, DPEphos, and dppf proving to be highly effective in the presence of a base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄). nih.govacs.orgnih.gov In contrast, electron-rich, bulky monodentate phosphine ligands, often used in intermolecular aminations, have been found to be less effective, leading to undesirable oligomerization. nih.govacs.orgnih.gov The purity of the starting hydrazone is a crucial factor, as impurities can significantly inhibit the cyclization process. nih.govacs.orgnih.gov
Another palladium-catalyzed approach involves the reaction of 2-bromobenzaldehydes with arylhydrazines, although this method can have limitations in its scope. nih.gov The synthesis of 1-aryl-1H-indazoles can also be achieved through the palladium-catalyzed cyclization of N-aryl-N′-(o-bromobenzyl)hydrazines. Current time information in Bangalore, IN.
The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for forming carbon-carbon bonds and can be employed in the synthesis of functionalized indazoles. nih.govorganic-chemistry.orgwikipedia.org This reaction is typically carried out using a palladium catalyst, often in conjunction with a copper(I) co-catalyst and an amine base. organic-chemistry.orgwikipedia.org The development of copper-free Sonogashira conditions has also been an area of active research. acs.orgnih.gov
| Reaction Type | Starting Materials | Key Reagents/Catalysts | Reference |
| Intramolecular Amination | Arylhydrazones of 2-bromoaldehydes/acetophenones | Pd(dba)₂, rac-BINAP, DPEphos, dppf, Cs₂CO₃/K₃PO₄ | nih.govacs.orgnih.gov |
| Cyclization | N-aryl-N′-(o-bromobenzyl)hydrazines | Palladium catalyst | Current time information in Bangalore, IN. |
| Sonogashira Coupling | Aryl/vinyl halides and terminal alkynes | Palladium catalyst, Copper(I) co-catalyst, Amine base | organic-chemistry.orgwikipedia.org |
1,3-Dipolar cycloaddition reactions offer a convergent and rapid route to the 1H-indazole core. Current time information in Bangalore, IN.thieme-connect.degoogle.com A notable example is the [3+2] cycloaddition of in situ generated nitrile imines with benzynes, which can afford N(1)-C(3) disubstituted indazoles in moderate to excellent yields within a short reaction time. Current time information in Bangalore, IN.organic-chemistry.orgthieme-connect.degoogle.com This method provides a modular approach to a wide range of indazole derivatives. Current time information in Bangalore, IN.
Another variation involves the reaction of diazo compounds with arynes. For instance, the [3+2] cycloaddition of various diazo compounds with o-(trimethylsilyl)aryl triflates in the presence of a fluoride (B91410) source like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF) at room temperature yields a broad spectrum of substituted indazoles. Similarly, readily available N-tosylhydrazones can react with arynes under mild conditions to produce 3-substituted indazoles via the in situ generation of diazo compounds. The reaction between α-substituted α-diazomethylphosphonates and arynes also provides an efficient route to 3-alkyl/aryl-1H-indazoles. researchgate.net
| Dipole | Dipolarophile | Key Features | Reference |
| Nitrile Imines (in situ) | Benzynes | Rapid, convergent, yields N(1)-C(3) disubstituted indazoles | Current time information in Bangalore, IN.organic-chemistry.orgthieme-connect.degoogle.com |
| Diazo Compounds | Arynes (from o-(trimethylsilyl)aryl triflates) | Mild conditions, broad scope | |
| Diazo Compounds (from N-tosylhydrazones) | Arynes | Readily available starting materials | |
| α-Diazomethylphosphonates | Arynes | Efficient synthesis of 3-substituted indazoles | researchgate.net |
In recent years, there has been a growing interest in developing more sustainable and environmentally friendly synthetic methods. Metal-free approaches for indazole synthesis have emerged as a viable alternative to traditional metal-catalyzed reactions. A one-pot, metal-free reaction of readily available 2-aminophenones with hydroxylamine (B1172632) derivatives provides indazoles in very good yields under mild, air- and moisture-insensitive conditions.
Electrochemical synthesis represents another promising green approach. The intramolecular electrochemical cyclization of ketimines via N-H/N-H dehydrogenative coupling has been established for the construction of 1H-indazole scaffolds. nih.gov More recently, an electrochemical strategy for the synthesis of 1H-indazoles from arylhydrazones has been developed under metal- and external-oxidant-free conditions. wikipedia.orgsigmaaldrich.comacs.org This method typically involves an undivided cell with platinum or graphite (B72142) electrodes and utilizes solvents like hexafluoroisopropanol (HFIP) to promote the formation of N-centered radicals, which then undergo intramolecular cyclization. wikipedia.orgsigmaaldrich.comacs.org The electrochemical outcomes can sometimes be influenced by the nature of the cathode material. nih.govlucp.net
Reductive cyclization offers another pathway to the indazole core. A well-established method involves the diazotization of o-methyl substituted anilines followed by a base-promoted cyclization. Current time information in Bangalore, IN.mdpi.com Another classical approach is the cyclization of o-substituted hydrazones. mdpi.com
More contemporary methods utilize the reductive cyclization of ortho-nitroaromatic compounds. For instance, o-nitro-ketoximes can be converted to 1H-indazoles by reaction with carbon monoxide catalyzed by iron carbonyl complexes, such as [Cp*Fe(CO)₂]₂. mdpi.com This reaction proceeds under neutral conditions and is tolerant of various functional groups. mdpi.com 1-Aryl-1H-indazole derivatives can also be synthesized through the intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines in the presence of a base like potassium tert-butoxide.
Regioselective Introduction of Methyl and Ethynyl (B1212043) Groups on the Indazole Scaffold
Once the indazole core is synthesized, the next crucial steps involve the regioselective introduction of the methyl group at the N1 position and the ethynyl group at the C5 position.
The alkylation of indazoles can often lead to a mixture of N1 and N2 isomers, making regioselective N1-methylation a significant synthetic challenge. researchgate.net The outcome of the alkylation is influenced by the reaction conditions, including the base, solvent, and the nature of the methylating agent. researchgate.net Generally, N1-alkylated products are thermodynamically more stable, while N2-alkylation is often favored under kinetic control. researchgate.net
Several methods have been developed to achieve high regioselectivity for N1-methylation. The use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for selective N1-alkylation of various substituted indazoles. For example, high N1-selectivity was observed for indazoles bearing 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide substituents using this method. In contrast, methylation of 6-nitro-1H-indazole with methyl iodide can result in a mixture of N1 and N2 methylated products. researchgate.net However, clean N1-methylation of 6-nitro-1H-indazole can be achieved using diazomethane (B1218177) and boron trifluoride-diethyl ether complex. Another approach involves the methylation of 3-iodoindazole with methyl iodide to yield N-methyl-3-iodo-indazole, which can then be used in subsequent cross-coupling reactions. mdpi.com
Installation of the Ethynyl Moiety at the C5 Position: Sonogashira Coupling and Alternative Alkyne Incorporation Methodologies
The introduction of an ethynyl group at the C5 position of the 1-methyl-1H-indazole core is a critical transformation that is most effectively carried out using the Sonogashira cross-coupling reaction. This reaction typically involves the coupling of a 5-halo-1-methyl-1H-indazole with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.
A common precursor for this transformation is a 5-bromo or 5-iodo-1-methyl-1H-indazole. The higher reactivity of the carbon-iodine bond often makes the iodo-substituted indazole the preferred starting material for achieving high yields in the Sonogashira coupling. A general and widely adopted strategy involves the coupling of the 5-halo-1-methyl-1H-indazole with a protected alkyne, such as trimethylsilylacetylene (B32187) (TMSA). The use of TMSA is advantageous as it is a stable and easy-to-handle liquid, and the trimethylsilyl (B98337) protecting group can be readily removed under mild conditions to afford the terminal alkyne.
The typical reaction conditions for the Sonogashira coupling of a 5-halo-1-methyl-1H-indazole are detailed in the table below. These conditions are based on established protocols for similar heterocyclic systems. nih.govresearchgate.net
| Parameter | Condition |
| Starting Material | 5-Bromo-1-methyl-1H-indazole or 5-Iodo-1-methyl-1H-indazole |
| Alkyne Source | Trimethylsilylacetylene (TMSA) |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Copper(I) Co-catalyst | Copper(I) iodide (CuI) |
| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) |
| Solvent | N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), or a mixture |
| Temperature | Room temperature to 80 °C |
| Reaction Time | 2-24 hours |
Following the successful coupling to form 5-((trimethylsilyl)ethynyl)-1-methyl-1H-indazole, the subsequent deprotection of the silyl (B83357) group is typically achieved by treatment with a mild base such as potassium carbonate in methanol (B129727) or a fluoride source like tetrabutylammonium fluoride (TBAF). nih.gov This two-step sequence provides a reliable route to the desired 5-ethynyl-1-methyl-1H-indazole.
While the Sonogashira coupling is the most prevalent method, alternative strategies for introducing the ethynyl group can be considered. One such approach involves the use of organozinc or organotin reagents in Stille or Negishi coupling reactions, respectively. However, these methods are generally less common for the direct ethynylation of indazoles compared to the Sonogashira reaction due to the ready availability of the required reagents and the generally high efficiency of the latter.
Another potential, though less direct, route could involve the conversion of a 5-formyl-1-methyl-1H-indazole into the target compound via the Corey-Fuchs reaction. This would involve the transformation of the aldehyde to a dibromo-olefin, followed by elimination to form the terminal alkyne. However, this multi-step sequence is less atom-economical than the direct Sonogashira coupling.
Green Chemistry Principles and Sustainable Synthetic Methods for this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, these principles can be applied to the Sonogashira coupling and other synthetic steps to enhance sustainability.
Key areas for the application of green chemistry principles include the choice of solvents, catalysts, and reaction conditions. Traditional Sonogashira reactions often employ toxic and high-boiling point aprotic solvents like DMF. Recent research has focused on developing more environmentally benign solvent systems. For instance, the use of water or mixtures of water and organic solvents like isopropanol (B130326) has been shown to be effective for Sonogashira couplings of various heterocyclic compounds. doaj.org The use of N-hydroxyethylpyrrolidone (HEP), a greener solvent alternative, has also been investigated for Heck-Cassar-Sonogashira reactions. nih.gov
The development of more sustainable catalytic systems is another crucial aspect. This includes the use of heterogeneous catalysts that can be easily recovered and recycled, minimizing metal contamination in the final product. Current time information in Bangalore, IN.researchgate.net Furthermore, research into copper-free Sonogashira reactions is gaining traction to avoid the use of a toxic co-catalyst. google.comnih.gov In some cases, palladium-free systems are also being explored, although these are less common for this specific transformation.
The following table summarizes some green and sustainable approaches that can be applied to the synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis |
| Safer Solvents | Use of water, ethanol (B145695), or greener solvent alternatives like Cyrene or N-hydroxyethylpyrrolidone (HEP) in place of DMF or other toxic aprotic solvents. doaj.orgnih.gov |
| Catalyst Efficiency | Employment of high-turnover number (TON) palladium catalysts to reduce catalyst loading. Use of heterogeneous or recyclable catalysts to minimize metal waste. Current time information in Bangalore, IN.researchgate.net |
| Atom Economy | Prioritizing direct C-H activation or one-pot reactions where feasible to reduce the number of synthetic steps and byproducts. |
| Energy Efficiency | Utilizing microwave irradiation to potentially reduce reaction times and energy consumption compared to conventional heating. |
| Renewable Feedstocks | While not directly applicable to the core synthesis of the indazole, the use of bio-derived solvents or reagents where possible can contribute to overall sustainability. |
By integrating these green chemistry principles, the synthesis of this compound and its analogues can be made more environmentally friendly and economically viable, aligning with the broader goals of sustainable chemical manufacturing.
Chemical Reactivity and Functionalization of 5 Ethynyl 1 Methyl 1h Indazole
Transformations Involving the Ethynyl (B1212043) Moiety
The terminal ethynyl group at the C5 position is a key functional handle for molecular elaboration. It readily participates in cycloadditions, reductions, and transition-metal-catalyzed cross-coupling reactions, allowing for the construction of more complex molecular scaffolds.
The Copper(I)-Catalyzed Azide (B81097)–Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles. smolecule.commdpi.com This reaction is known for its reliability, high yields, simple reaction conditions, and broad functional group tolerance. mdpi.comnih.gov The ethynyl group of 5-ethynyl-1-methyl-1H-indazole serves as an excellent substrate for CuAAC, enabling its conjugation to a wide variety of molecules bearing an azide functional group.
The reaction is typically catalyzed by a copper(I) source, which can be added directly as a salt (e.g., CuI) or generated in situ from a copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. smolecule.comrsc.org The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner to regioselectively yield the 1,4-disubstituted triazole product. This transformation is exceptionally robust and can be performed in various solvents, including mixtures of t-butanol and water. smolecule.com
The versatility of this reaction allows for the straightforward linkage of the indazole core to other chemical entities, such as aromatic rings, alkyl chains, or other heterocyclic systems, as demonstrated in the table below which showcases typical CuAAC reactions on related ethynyl-heterocyclic systems.
Table 1: Examples of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions This table presents examples of CuAAC reactions with various azides and terminal alkynes, illustrating the typical conditions and high yields achievable with this methodology.
| Alkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1-Ethynylbenzene | 4-Azido-7-nitro-2,1,3-benzoxadiazole | CuSO₄, Sodium Ascorbate | t-BuOH/H₂O | 12 | 87 |
| 1-Ethynyl-4-methylbenzene | 4-Azido-7-nitro-2,1,3-benzoxadiazole | CuSO₄, Sodium Ascorbate | t-BuOH/H₂O | 12 | 71 |
| 1-Ethynyl-4-methoxybenzene | 4-Azido-7-nitro-2,1,3-benzoxadiazole | CuSO₄, Sodium Ascorbate | t-BuOH/H₂O | 16 | 82 |
| 1-Ethynyl-4-nitrobenzene | 4-Azido-7-nitro-2,1,3-benzoxadiazole | CuSO₄, Sodium Ascorbate | t-BuOH/H₂O | 14 | 78 |
Data sourced from studies on related nitroindazole systems. smolecule.com
The ethynyl group of this compound can be readily transformed into other functional groups through hydrogenation and hydration reactions.
Hydrogenation: Catalytic hydrogenation of the alkyne can lead to either an alkene or a fully saturated alkyl group, depending on the catalyst and reaction conditions employed. Complete reduction of the ethynyl group to an ethyl group (5-ethyl-1-methyl-1H-indazole) can be achieved using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. General conditions for such hydrogenations often involve solvents like methanol (B129727) or ethanol (B145695) at pressures ranging from atmospheric to higher pressures. google.com For selective reduction to the corresponding alkene (5-vinyl-1-methyl-1H-indazole), specialized catalysts like Lindlar's catalyst are typically required to prevent over-reduction.
Hydration: The addition of water across the alkyne triple bond provides a route to carbonyl compounds. The regiochemical outcome of this reaction is dictated by the methodology used. chemistrysteps.com
Markovnikov Hydration: In the presence of aqueous acid (e.g., H₂SO₄) and a mercury(II) sulfate (B86663) (HgSO₄) catalyst, hydration of the terminal alkyne follows Markovnikov's rule. The initial product is an enol that rapidly tautomerizes to the more stable ketone. libretexts.orgyoutube.commasterorganicchemistry.com For this compound, this reaction would yield 5-acetyl-1-methyl-1H-indazole.
Anti-Markovnikov Hydration: Hydroboration-oxidation provides the anti-Markovnikov addition product. The alkyne is first treated with a sterically hindered borane (B79455) reagent (e.g., 9-BBN or disiamylborane) followed by oxidative workup with basic hydrogen peroxide. chemistrysteps.commasterorganicchemistry.com This sequence converts this compound into the corresponding aldehyde, 2-(1-methyl-1H-indazol-5-yl)acetaldehyde.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the terminal alkyne of this compound is an ideal substrate for such transformations. libretexts.orgnih.gov
Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. In this context, this compound can react with various aryl halides (Ar-X) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N) to form internally substituted alkynes (1-methyl-5-(arylethynyl)-1H-indazoles). cymitquimica.comvulcanchem.com This reaction significantly extends the conjugated π-system of the molecule. The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the coupled product. nih.gov
Suzuki and Heck Reactions: While the Sonogashira reaction directly functionalizes the terminal alkyne, related palladium-catalyzed reactions can be used in sequential strategies. For instance, an indazole core can be functionalized using a Suzuki reaction first, followed by a Sonogashira coupling at a different position. cymitquimica.com The ethynyl group itself can also be first converted (e.g., via hydration to a ketone or hydrogenation to an alkene) and then the resulting functional group or other positions on the indazole ring can be subjected to further palladium-catalyzed modifications like Suzuki or Heck couplings. The Suzuki reaction couples an organoboron reagent with an organohalide, while the Heck reaction couples an alkene with an organohalide. libretexts.orgnih.gov
Table 2: Overview of Palladium-Catalyzed Coupling Reactions for the Ethynyl Moiety
| Reaction Name | Coupling Partners | Typical Catalyst System | Product Type |
|---|---|---|---|
| Sonogashira | This compound + Aryl/Vinyl Halide | Pd(0) or Pd(II) catalyst, Cu(I) co-catalyst, Base | 5-(Arylethynyl)-1-methyl-1H-indazole |
| Suzuki | Arylboronic acid + Halogenated Indazole | Pd(0) or Pd(II) catalyst, Base | Aryl-substituted Indazole |
| Heck | Alkene + Halogenated Indazole | Pd(0) or Pd(II) catalyst, Base | Alkenyl-substituted Indazole |
This table summarizes the key components of major palladium-catalyzed reactions relevant to the functionalization of indazole systems. libretexts.orgnih.govcymitquimica.comvulcanchem.com
Functionalization of the Indazole Nucleus
Beyond the reactivity of the ethynyl group, the indazole ring system itself can be functionalized through various methods, including classical electrophilic aromatic substitution and modern C-H functionalization strategies.
The indazole ring is an aromatic heterocycle and can undergo electrophilic aromatic substitution (EAS) reactions such as nitration and halogenation. chemicalbook.com The regioselectivity of these reactions is governed by the electronic properties of the substituents already present on the ring. In this compound, the benzene (B151609) portion of the ring has three available positions for substitution: C4, C6, and C7.
The directing effect is a combination of influences from the fused pyrazole (B372694) ring and the substituents. The pyrazole ring itself generally acts as an electron-withdrawing group, deactivating the fused benzene ring towards electrophilic attack compared to benzene. The N-methyl group is an activating group, while the C5-ethynyl group is considered weakly deactivating. organicchemistrytutor.com The outcome of substitution depends on the specific reaction conditions and the electrophile used. For instance, nitration of 1-methylindazole (B79620) derivatives has been reported to occur at various positions, including C7. smolecule.com Halogenation with reagents like N-bromosuccinimide (NBS) is also a common method for introducing halogen atoms onto the indazole scaffold, which can then serve as handles for further cross-coupling reactions. chim.it For 1-methyl-1H-indazoles, bromination with NBS often occurs at the C3 position. chim.it
Modern synthetic chemistry has increasingly focused on C-H functionalization, which offers a more atom-economical approach to creating new bonds by directly converting C-H bonds into C-C, C-N, or C-O bonds, often mediated by transition metal catalysts. masterorganicchemistry.com These methods provide powerful alternatives to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov
For the indazole scaffold, several C-H functionalization strategies have been developed. Palladium-catalyzed direct arylation has been shown to be effective for introducing aryl groups at the C3 position of 1H-indazoles using aryl iodides. nih.gov Other research has demonstrated regioselective C7-oxidative alkenylation of substituted 1H-indazoles using a Pd(OAc)₂ catalyst. These strategies highlight the potential to selectively functionalize specific C-H bonds on the 1-methyl-1H-indazole core, including positions that are difficult to access through classical electrophilic substitution. The development of these methods allows for the late-stage functionalization of complex molecules, which is a highly valuable tool in drug discovery. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 5-acetyl-1-methyl-1H-indazole |
| 5-bromo-3-iodo-1H-indazole |
| 5-ethyl-1-methyl-1H-indazole |
| This compound |
| 5-vinyl-1-methyl-1H-indazole |
| 9-BBN (9-Borabicyclo[3.3.1]nonane) |
| 1-methyl-5-(arylethynyl)-1H-indazoles |
| 1-Methyl-7-nitro-1H-indazole-3-carbaldehyde |
| 2-(1-methyl-1H-indazol-5-yl)acetaldehyde |
| 3,7-dinitro-1H-indazole |
| 4-Azido-7-nitro-2,1,3-benzoxadiazole |
| 1-Ethynyl-4-methoxybenzene |
| 1-Ethynyl-4-methylbenzene |
| 1-Ethynyl-4-nitrobenzene |
| 1-Ethynylbenzene |
| Copper(I) Iodide (CuI) |
| Copper(II) Sulfate (CuSO₄) |
| Lindlar's catalyst |
| Mercury(II) Sulfate (HgSO₄) |
| N-bromosuccinimide (NBS) |
| Palladium on carbon (Pd/C) |
| Palladium(II) Acetate (Pd(OAc)₂) |
| Sodium Ascorbate |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |
N-Functionalization and Quaternization of Indazole Nitrogen Atoms
The introduction of functional groups onto the nitrogen atoms of the indazole ring is a critical step in modifying the properties of the parent molecule. In the case of this compound, the N1 position is already occupied by a methyl group. This leaves the N2 nitrogen, which possesses a pyridine-like lone pair of electrons, as the primary site for further functionalization and quaternization. thieme-connect.de The N2 atom's nucleophilicity allows for the attachment of various alkyl or other functional groups, leading to the formation of 1,2-disubstituted indazolium salts. thieme-connect.de
N-Functionalization at the N2 Position
The functionalization of the N2 position of a 1-substituted indazole, such as this compound, can be achieved through alkylation. This reaction typically involves treating the indazole with an electrophilic reagent, like an alkyl halide or tosylate, which introduces a new substituent at the N2 position. nih.govbeilstein-journals.org The choice of reaction conditions, including the base and solvent, is crucial for achieving high regioselectivity and yield. nih.govnih.gov For instance, methods have been developed for the regioselective synthesis of 2-alkyl-2H-indazoles using trialkyl orthoformates in the presence of an acid catalyst, which proceeds via an intramolecular rearrangement. connectjournals.com This approach prevents the formation of the thermodynamically favored N1-alkylated product. connectjournals.com The reaction transforms the 1-methyl-1H-indazole into a cationic 1,2-dialkyl-1H-indazolium species.
Table 1: Representative N2-Functionalization of this compound
| Reactant | Reagent | Product | Description |
|---|---|---|---|
| This compound | Alkyl Halide (R-X) (e.g., Ethyl Iodide) | 5-ethynyl-2-ethyl-1-methyl-1H-indazol-2-ium iodide | The nucleophilic N2 atom attacks the electrophilic alkyl halide, resulting in the formation of a 1,2-disubstituted indazolium salt. |
Quaternization of the Indazole Nitrogens
Quaternization involves the further alkylation of the indazole nitrogen atoms to form a permanently charged quaternary ammonium (B1175870) salt. google.com For this compound, this process occurs at the N2 position, converting the tertiary amine functionality within the ring into a quaternary indazolium salt. The rate of quaternization for a 1-methyl-1H-indazole is influenced by the nucleophilicity of the N2 atom. thieme-connect.de Studies have shown that 2-methyl-2H-indazole undergoes quaternization more rapidly than 1-methyl-1H-indazole, highlighting the reactivity of the N2 position. thieme-connect.de
The synthesis of these quaternary salts, such as 1,2-dialkyl-1H-indazolium salts, is typically achieved by reacting the N1-substituted indazole with an alkylating agent like dimethyl sulfate or an alkyl halide. clockss.org This reaction results in a stable cationic species. The formation of such indazolium salts has been described in the synthesis of various rearranged heterocyclic systems, such as 1,2-dihydroquinazolines. researchgate.netnih.govorganic-chemistry.org
Table 2: Quaternization of this compound
| Reactant | Reagent | Product | Description |
|---|---|---|---|
| This compound | Methyl Iodide | 5-ethynyl-1,2-dimethyl-1H-indazol-2-ium iodide | Direct methylation at the N2 position leads to the formation of the corresponding quaternary indazolium iodide salt. google.com |
Computational and Theoretical Chemistry of 5 Ethynyl 1 Methyl 1h Indazole
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic characteristics and reactivity of 5-ethynyl-1-methyl-1H-indazole. These methods provide a detailed picture of the molecule's electronic distribution and energy levels.
Density Functional Theory (DFT) Studies on Ground and Excited States
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For indazole derivatives, DFT calculations, often employing basis sets like 6-311++G(d,p), are used to determine molecular geometries, energies, and other electronic properties. csic.es These calculations have been instrumental in understanding the tautomeric equilibrium in indazole systems, confirming that the 1H-indazole tautomer is generally the most thermodynamically stable form. Theoretical studies on related indazole compounds have utilized various levels of theory, including B3LYP, to analyze their electronic characteristics and predict molecular properties that align with experimental observations.
Molecular Electrostatic Potential and Frontier Molecular Orbital (FMO) Analysis
Molecular Electrostatic Potential (MEP) maps are crucial for understanding the charge distribution and reactive sites of a molecule. The MEP visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. acs.org For instance, regions of negative potential (often colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. acs.orgresearchgate.net In halogenated compounds, a region of positive electrostatic potential, known as a "σ-hole," can be found on the halogen atom, influencing its ability to form halogen bonds. acs.org
Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting the reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. unibo.itscispace.com A smaller gap generally suggests higher reactivity. FMO analysis helps in understanding the interactions between a molecule and other reactants, as seen in cycloaddition reactions where the overlap between the HOMO of one molecule and the LUMO of another determines the reaction's feasibility. unibo.itscispace.com The density of states (DOS) analysis can further confirm the contributions of different fragments to the frontier molecular orbitals. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics simulations provide insights into the three-dimensional structure and dynamic behavior of this compound.
Dynamic Behavior and Solvent Effects on this compound
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of molecules in different environments. acs.org These simulations provide information on how the molecule moves and interacts with its surroundings over time. Solvent effects can significantly influence the stability and reactivity of molecules. tandfonline.com Theoretical studies on indazole tautomerism have considered both gaseous and aqueous environments to understand how solvents affect the relative stability of different forms. For instance, the 1H-indazole tautomer has been shown to be the dominant form in both gas and aqueous phases, even in excited states, due to solvent effects. The solvation energy and dipole moment are key parameters that can be calculated to understand the influence of solvents. tandfonline.com
Molecular Docking and Ligand-Target Interaction Prediction: Mechanistic Insights
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target, such as a protein. This method is crucial for understanding the potential biological activity of a compound and for designing new drugs. nih.gov Docking studies on various indazole derivatives have provided insights into their binding modes with different biological targets. For example, docking studies of indazole derivatives with kinases have helped to rationalize their inhibitory activity by identifying key interactions, such as hydrogen bonds and π-alkyl interactions, with the amino acid residues in the active site. nih.gov These studies can predict the binding affinity and help in understanding the structure-activity relationships of a series of compounds. researchgate.net
Table of Calculated Properties for a Related Indazole Derivative
| Property | Value |
| TPSA | 17.82 |
| LogP | 2.4749 |
| H_Acceptors | 2 |
| H_Donors | 0 |
| Rotatable_Bonds | 0 |
| Data for 5-Bromo-4-fluoro-1-methyl-1H-indazole. chemscene.com |
Principles of Ligand Binding to Molecular Targets (e.g., Protein Active Sites)
The interaction between a small molecule, known as a ligand, and a biological macromolecule, typically a protein, is a cornerstone of numerous biological processes, including enzymatic activity and signal transduction. longdom.org This binding event occurs at a specific region on the protein known as a binding site, which, in the case of enzymes, is often the active site. fiveable.mewikipedia.org The principles governing these interactions are rooted in the fundamental forces of molecular recognition and the thermodynamics of complex formation. fiveable.me
The binding of a ligand, such as this compound, to a protein's active site is not random but is dictated by a precise molecular complementarity in shape, size, and chemical properties between the ligand and the binding pocket. longdom.org This specificity is achieved through a variety of non-covalent interactions. longdom.org These are transient, reversible forces that collectively contribute to the stability of the protein-ligand complex. The primary forces involved include:
Hydrogen Bonding: These occur between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. They are highly directional and crucial for specificity. longdom.orgdrugdesign.org
Electrostatic Interactions: These include attractions between oppositely charged ions (salt bridges) and other interactions based on the distribution of charge on the molecules. longdom.orgdrugdesign.org
Hydrophobic Interactions: These are a major driving force for binding, where nonpolar surfaces of the ligand and the protein are driven together to minimize their disruptive contact with the surrounding water molecules. longdom.orgdrugdesign.org
Van der Waals Forces: These are weak, short-range attractions that occur between all atoms and become significant when many atoms from the ligand and the protein are in close proximity, which is facilitated by a high degree of shape complementarity. longdom.org
The "lock-and-key" model, first proposed by Emil Fischer, provides a basic framework where a rigid ligand fits into a pre-shaped, rigid protein active site. fiveable.me However, the more contemporary "induced-fit" model accounts for the flexibility of both the protein and the ligand. In this model, the initial binding event can trigger conformational changes in the protein, optimizing the interactions and leading to a more stable complex. fiveable.mewikipedia.org The strength of this binding, or binding affinity, is a critical parameter and is thermodynamically defined by the Gibbs free energy of binding (ΔG). fiveable.me
Energetic Considerations and Interaction Fingerprint Analysis in Simulated Systems
Computational chemistry provides powerful tools to simulate and analyze the binding of ligands like this compound to their molecular targets. These methods, particularly molecular docking, aim to predict the preferred orientation (pose) of a ligand within a binding site and to estimate the strength of the interaction. nih.govnumberanalytics.com This process involves two key components: a sampling algorithm to generate various poses and a scoring function to rank them. nih.gov
Energetic Considerations
The scoring function is paramount as it approximates the binding free energy of the protein-ligand complex. arxiv.org It calculates a "score" based on a sum of energy terms that reflect the favorable and unfavorable interactions. numberanalytics.comarxiv.org For a hypothetical docking of this compound, the energetic evaluation would consider several factors:
Internal Ligand Energy: The energy penalty associated with the ligand adopting a conformation different from its lowest energy state in solution. pnas.org
Interaction Energy: This includes terms for van der Waals forces, electrostatic interactions, and hydrogen bonds between the ligand and the protein. arxiv.org
Solvation Effects: The energy cost of desolvating both the ligand and the protein binding site to allow them to interact.
These energetic components are crucial for distinguishing between potential binding modes and for ranking different ligands in virtual screening campaigns. nih.gov Advanced calculations may also consider entropic contributions, which relate to the loss of conformational freedom upon binding. nih.gov
Table 1: Hypothetical Energetic Breakdown for a Simulated Binding Pose of this compound
This table illustrates the typical components of a scoring function used in molecular docking to evaluate a potential binding pose.
| Energy Component | Description | Hypothetical Value (kcal/mol) |
| van der Waals | Energy from Lennard-Jones potential, reflecting shape complementarity. | -5.8 |
| Electrostatic | Energy from Coulombic interactions between partial charges. | -2.5 |
| Hydrogen Bonding | Specific, directional interactions contributing to affinity and specificity. | -1.9 |
| Desolvation Energy | Energy penalty for removing water from interacting surfaces. | +3.2 |
| Torsional Penalty | Energy cost for the ligand's bound conformation versus its solution state. | +0.7 |
| Total Estimated Binding Energy | Sum of all energy components, indicating the predicted affinity. | -6.3 |
Interaction Fingerprint Analysis
To systematically analyze the complex interaction patterns generated from docking simulations, researchers use structural interaction fingerprints (IFPs). nih.govresearchgate.net An IFP is a computational tool that converts the three-dimensional protein-ligand interaction data into a one-dimensional bitstring. researchgate.netchemrxiv.org Each bit in the string corresponds to a specific interaction with a particular amino acid residue in the binding site. cresset-group.com
This method allows for a rapid and efficient analysis of docking results. chemrxiv.org For example, by generating IFPs for multiple docking poses of this compound, a researcher could:
Cluster different binding modes based on their interaction patterns. cresset-group.com
Identify the key amino acid residues that consistently form interactions across the most favorable poses. researchgate.net
Compare the binding pattern of this compound to that of known active or inactive compounds. nih.gov
IFPs encode various types of interactions, such as hydrogen bonds (donor and acceptor), hydrophobic contacts, π-π stacking, and electrostatic interactions, on a per-residue basis. researchgate.netcresset-group.com This detailed breakdown provides crucial insights into the structural basis for molecular recognition and can guide the rational design of more potent and selective molecules. nih.govcresset-group.com
Table 2: Example Interaction Fingerprint for a Simulated Pose of this compound
This table represents a simplified interaction fingerprint, showing which types of interactions are present ("1") or absent ("0") between the ligand and specific amino acid residues in a hypothetical protein active site.
| Residue | Hydrophobic | Hydrogen Bond (Acceptor) | Hydrogen Bond (Donor) | π-π Stacking |
| TYR 82 | 1 | 0 | 0 | 1 |
| LEU 85 | 1 | 0 | 0 | 0 |
| SER 120 | 0 | 1 | 1 | 0 |
| PHE 152 | 1 | 0 | 0 | 1 |
| ASN 155 | 0 | 1 | 0 | 0 |
| VAL 170 | 1 | 0 | 0 | 0 |
Advanced Spectroscopic and Structural Analysis Methodologies for 5 Ethynyl 1 Methyl 1h Indazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (Methodological Focus)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For derivatives of 5-ethynyl-1-methyl-1H-indazole, a combination of one-dimensional and multi-dimensional NMR experiments provides a complete picture of the molecular framework.
Multi-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This proton-proton correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu In the context of a this compound derivative, a COSY spectrum would reveal correlations between adjacent protons on the benzene (B151609) ring, aiding in their sequential assignment. For example, a cross-peak between H-6 and H-7 would confirm their vicinity. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to the carbons to which they are attached (¹JCH coupling). sdsu.eduyoutube.com This is fundamental for assigning carbon signals in the ¹³C NMR spectrum. For the parent compound, this would link the methyl protons to the N-CH₃ carbon, the H-3 proton to the C-3 carbon, and the aromatic protons (H-4, H-6, H-7) to their corresponding carbons. researchgate.net
The N-methyl protons correlating to C-3 and C-7a, confirming the position of the methyl group at N-1.
The H-4 proton correlating to C-5, C-6, and C-7a, establishing its position relative to the ethynyl (B1212043) group.
The ethynyl proton (H-8) correlating to C-5 and C-9, confirming the attachment of the ethynyl group at the C-5 position.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netyoutube.com For 1-substituted indazoles, a critical NOESY correlation is observed between the N-1 substituent protons and the H-7 proton of the indazole ring. In this case, a cross-peak between the N-methyl protons and H-7 would provide definitive proof of the 1-methyl substitution pattern.
The following table presents hypothetical but representative NMR data for this compound, illustrating how these techniques are used for its structural assignment.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlation (¹H ↔ ¹H) |
| N-CH₃ | 4.05 (s, 3H) | 35.5 | C-3, C-7a | H-7 |
| 3 | 8.00 (s, 1H) | 134.0 | C-3a, C-7a, N-CH₃ | - |
| 4 | 7.75 (d, J=8.5 Hz, 1H) | 125.0 | C-5, C-6, C-7a | - |
| 5 | - | 115.0 | - | - |
| 6 | 7.40 (dd, J=8.5, 1.0 Hz, 1H) | 128.0 | C-4, C-5, C-7a | - |
| 7 | 7.60 (d, J=8.5 Hz, 1H) | 121.0 | C-3a, C-5 | N-CH₃ |
| 3a | - | 122.5 | - | - |
| 7a | - | 140.0 | - | - |
| 8 (Ethynyl H) | 3.10 (s, 1H) | 83.0 | C-5, C-9 | - |
| 9 (Ethynyl C) | - | 78.0 | - | - |
While solution NMR provides data on the structure of an individual molecule, solid-state NMR (ssNMR) offers insight into the structure and behavior of molecules in the solid phase. This is particularly important in pharmaceutical sciences, where different crystalline forms, or polymorphs, of a drug can exhibit different physical properties. jeol.com
The structure of a molecule in a crystal is influenced by its packing arrangement and intermolecular interactions. dur.ac.uk Different polymorphs will have distinct packing environments, leading to variations in the local electronic environment of the nuclei. These differences are manifested as changes in the chemical shifts observed in the ssNMR spectrum, particularly the ¹³C spectrum obtained via Cross-Polarization Magic-Angle Spinning (CP/MAS). jeol.comresearchgate.net
Therefore, while different polymorphic forms of a this compound derivative would produce identical solution NMR spectra, their ssNMR spectra would be distinct, serving as a fingerprint for each solid form. jeol.com This technique is invaluable for identifying, differentiating, and quantifying polymorphs in a solid sample. semanticscholar.org
The table below illustrates hypothetical ¹³C ssNMR chemical shift differences between two polymorphs of this compound. Carbons involved in different intermolecular interactions (e.g., π-stacking or hydrogen bonding) are most likely to show significant shifts.
| Carbon Position | Form A (δ, ppm) | Form B (δ, ppm) | Shift Difference (Δδ, ppm) |
| N-CH₃ | 35.1 | 35.8 | 0.7 |
| C-3 | 134.5 | 135.2 | 0.7 |
| C-4 | 125.3 | 124.9 | -0.4 |
| C-5 | 115.8 | 117.0 | 1.2 |
| C-6 | 128.2 | 128.3 | 0.1 |
| C-7 | 121.5 | 122.1 | 0.6 |
| C-3a | 122.9 | 123.5 | 0.6 |
| C-7a | 140.4 | 139.6 | -0.8 |
| C-8 (Ethynyl) | 83.5 | 84.8 | 1.3 |
| C-9 (Ethynyl) | 78.2 | 77.1 | -1.1 |
Mass Spectrometry Techniques for Compound Characterization (Methodological Focus)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) measures m/z values with extremely high accuracy, typically to within 5 parts per million (ppm). mdpi.com This precision allows for the calculation of a unique elemental formula for a given ion. wiley-vch.de For a newly synthesized this compound derivative, obtaining an HRMS spectrum is a critical step to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. rsc.org
| Ion Formula | Ion Type | Calculated Exact Mass | Measured Exact Mass (Hypothetical) |
| C₁₀H₉N₂⁺ | [M+H]⁺ | 157.0760 | 157.0762 |
| C₁₀H₈N₂Na⁺ | [M+Na]⁺ | 179.0579 | 179.0581 |
Tandem Mass Spectrometry (MS/MS) provides structural information by analyzing the fragmentation patterns of a selected precursor ion. nih.gov In an MS/MS experiment, the molecular ion (e.g., [M+H]⁺) is isolated and then subjected to fragmentation, often through collision-induced dissociation (CID). The resulting product ions are then mass-analyzed. researchgate.netnih.gov
The fragmentation pattern is a characteristic fingerprint of the molecule's structure. For indazole derivatives, fragmentation often involves cleavage of the pyrazole (B372694) ring, loss of substituents, or other characteristic rearrangements. nih.govresearchgate.net Analyzing the fragmentation pathway helps to confirm the connectivity of the atoms and the identity of the compound. For this compound, characteristic fragmentation could involve the loss of the methyl radical, the elimination of acetylene, or cleavage across the indazole ring system.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Formula of Fragment |
| 157.0760 | 142.0522 | •CH₃ (15.0238) | C₉H₆N₂⁺ |
| 157.0760 | 131.0600 | C₂H₂ (26.0160) | C₈H₇N₂⁺ |
| 157.0760 | 130.0522 | HCN (27.0238) | C₉H₆N⁺ |
| 142.0522 | 115.0440 | HCN (27.0082) | C₈H₅N⁺ |
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
Furthermore, this method reveals how molecules are arranged within a crystal lattice, providing crucial information about intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the physical properties of the solid material. researchgate.net The data obtained from an X-ray crystal structure analysis can be used to rationalize the observations made in solid-state NMR studies. nih.gov
| Parameter | Hypothetical Value |
| Crystal Data | |
| Chemical Formula | C₁₀H₈N₂ |
| Formula Weight | 156.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 8.512 |
| b (Å) | 10.234 |
| c (Å) | 9.876 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 828.4 |
| Z | 4 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful analytical tool for the structural elucidation of molecules by identifying their constituent functional groups. For this compound, these methods provide characteristic spectral fingerprints that correspond to the specific vibrational modes of its distinct chemical bonds and structural motifs, such as the ethynyl group, the indazole ring, and the N-methyl substituent. While direct experimental spectra for this specific compound are not widely published in publicly accessible literature, a detailed analysis can be constructed based on established spectroscopic data for analogous indazole derivatives, ethynyl-substituted aromatic compounds, and theoretical calculations using methods like Density Functional Theory (DFT).
The vibrational modes of this compound can be categorized into several key regions of the infrared and Raman spectra. The high-wavenumber region is typically dominated by stretching vibrations of light atoms, such as C-H and N-H bonds. The mid-range, often referred to as the fingerprint region, contains a wealth of information from the stretching and bending vibrations of the indazole ring system and the ethynyl group. The low-wavenumber region provides insight into skeletal vibrations of the entire molecule.
A detailed assignment of the expected vibrational frequencies for this compound, based on data from related compounds and computational studies, is presented below.
Detailed Research Findings
Research on the vibrational spectroscopy of indazole derivatives provides a solid foundation for the interpretation of the spectrum of this compound. The indazole ring itself gives rise to a series of characteristic bands. The C=C and C=N stretching vibrations within the heterocyclic and benzene rings are expected to appear in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring are typically observed around 3100-3000 cm⁻¹.
The introduction of the N-methyl group introduces specific vibrational modes. The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl group are expected in the 2950-2850 cm⁻¹ range. Furthermore, the bending vibrations of the N-CH₃ group will also be present in the fingerprint region.
The most distinctive feature in the vibrational spectrum of this compound is the ethynyl group. The C≡C triple bond stretch is a characteristically sharp and often intense band in the Raman spectrum, typically appearing in the 2200-2100 cm⁻¹ range. The terminal ≡C-H stretching vibration gives rise to a sharp band of moderate to strong intensity in the IR spectrum, usually found around 3300 cm⁻¹. The presence and position of these bands are strong indicators of the ethynyl functionality.
Computational studies on similar heterocyclic molecules have demonstrated the utility of DFT calculations in predicting vibrational spectra with a high degree of accuracy. These theoretical approaches allow for the assignment of complex vibrational modes that involve the coupling of multiple bond stretches and bends, providing a more complete picture of the molecular dynamics.
The following tables summarize the expected key vibrational frequencies and their assignments for this compound in both IR and Raman spectroscopy.
Interactive Data Table: Predicted Infrared (IR) Active Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| ≡C-H Stretch | Terminal Alkyne | ~3300 | Strong, Sharp |
| Aromatic C-H Stretch | Indazole Ring | 3100-3000 | Medium |
| Asymmetric CH₃ Stretch | N-Methyl | ~2950 | Medium |
| Symmetric CH₃ Stretch | N-Methyl | ~2870 | Medium |
| C≡C Stretch | Alkyne | 2200-2100 | Medium to Weak, Sharp |
| C=C/C=N Ring Stretch | Indazole Ring | 1600-1450 | Medium to Strong |
| CH₃ Bending | N-Methyl | ~1450 | Medium |
| In-plane C-H Bending | Indazole Ring | 1300-1000 | Medium |
| Out-of-plane C-H Bending | Indazole Ring | 900-675 | Strong |
Interactive Data Table: Predicted Raman Active Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| ≡C-H Stretch | Terminal Alkyne | ~3300 | Medium, Sharp |
| Aromatic C-H Stretch | Indazole Ring | 3100-3000 | Strong |
| Asymmetric/Symmetric CH₃ Stretch | N-Methyl | 2950-2870 | Medium |
| C≡C Stretch | Alkyne | 2200-2100 | Strong, Sharp |
| C=C/C=N Ring Stretch | Indazole Ring | 1600-1450 | Strong |
| Ring Breathing Modes | Indazole Ring | ~1000 | Strong |
| In-plane C-H Bending | Indazole Ring | 1300-1000 | Weak to Medium |
These tables provide a comprehensive, albeit predictive, overview of the vibrational spectroscopic features of this compound. Experimental verification would be necessary to confirm the precise wavenumbers and intensities of these vibrational modes.
Molecular Recognition Studies and Mechanistic Insights Non Clinical Focus
In Vitro Studies of Molecular Association and Binding Mechanisms (excluding biological outcomes or therapeutic relevance)
In vitro studies using isolated molecular systems are essential for elucidating the precise mechanisms of ligand-target association without the complexities of a cellular environment.
While specific kinetic studies on 5-ethynyl-1-methyl-1H-indazole are not detailed in the available literature, research on analogous indazole-based fragments provides insight into the potential inhibitory mechanisms of this scaffold. In cell-free enzymatic assays, indazole-containing fragments have been evaluated for their inhibitory activity against kinases such as Fibroblast Growth Factor Receptors (FGFR). nih.govresearchgate.net
These studies reveal that the indazole scaffold can serve as a core pharmacophore for enzyme inhibition. The binding and subsequent inhibition are often driven by key hydrogen bonding interactions, particularly involving the N-2 nitrogen of the indazole ring. nih.govresearchgate.net For example, a library of indazole derivatives demonstrated inhibitory concentrations against FGFR1-3 ranging from 0.8 to 90 μM. nih.govresearchgate.net The specific mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) is determined by whether the compound binds to the enzyme's active site, an allosteric site, or the enzyme-substrate complex, respectively.
Table 1: Inhibitory Activity of Representative Indazole-Containing Fragments in Cell-Free Kinase Assays Note: The following data pertains to indazole derivatives structurally related to, but distinct from, this compound, and is presented to illustrate the properties of the core scaffold.
Receptor binding assays, often using radiolabeled ligands in displacement studies, quantify the affinity of a compound for a specific receptor. Such studies on isolated receptor preparations can determine key kinetic parameters like the equilibrium dissociation constant (Kd), the inhibition constant (Ki), and the association (kon) and dissociation (koff) rate constants.
For the broader class of indazole derivatives, binding to various receptors has been documented. orientjchem.org For instance, certain derivatives are known to interact with serotonin (B10506) receptors. orientjchem.org These interactions are fundamentally driven by the non-covalent forces outlined previously, where the specific arrangement of functional groups on the indazole scaffold complements the topology and chemical environment of the receptor's binding site. The affinity is a direct measure of the sum of all favorable intermolecular interactions minus the entropic and desolvation penalties of binding.
Computational Approaches to Ligand-Target Binding Specificity and Rational Design
Computational chemistry provides powerful tools for understanding and predicting molecular interactions, guiding the design of new chemical entities with desired properties.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) necessary for molecular recognition at a specific binding site. The indazole scaffold is a common element in such models. nih.govbiotech-asia.orgnih.gov
Computational studies have demonstrated the value of the indazole nucleus as a bioisostere for other bicyclic systems like indole (B1671886). nih.govresearchgate.net For example, in designing ligands for FGFR kinases, modeling studies predicted that replacing an indole core with an indazole scaffold would enable a new hydrogen bond between the indazole N-2 atom and the backbone NH of an alanine (B10760859) residue (Ala564). nih.govresearchgate.net This rational, structure-based modification, guided by computational analysis, highlights a key principle of ligand design: subtle changes to a molecular scaffold can introduce new, stabilizing non-covalent interactions, thereby altering molecular association properties.
Chemoinformatics involves the analysis of chemical information using computational methods to predict the properties of molecules. For indazole scaffolds, these analyses can calculate a range of physicochemical descriptors that influence molecular behavior. nih.govijcrt.org These properties are derived from the 2D structure of the molecule and are critical for understanding its potential for intermolecular interactions.
Key calculated properties include:
Molecular Weight (MW): Influences diffusion and size-dependent interactions.
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects hydrophobic interactions.
Topological Polar Surface Area (TPSA): The surface sum over all polar atoms, which correlates with hydrogen bonding potential.
Number of Hydrogen Bond Donors and Acceptors: Directly quantifies a molecule's capacity for forming hydrogen bonds.
Number of Rotatable Bonds: Indicates molecular flexibility.
Analyses of various indazole derivatives show a wide range of values for these properties depending on the nature and position of substituents. ijcrt.org This tunability allows for the systematic modification of the indazole scaffold to optimize its physicochemical profile for specific molecular recognition tasks.
Table 2: Calculated Molecular Properties for Representative Indazole Scaffolds Note: This table presents calculated data for different indazole compounds to illustrate the scope of chemoinformatic analysis. Property values for this compound are included for comparison where available.
Future Perspectives in the Chemical Research of 5 Ethynyl 1 Methyl 1h Indazole
Emerging Synthetic Strategies and Methodologies for Indazole Scaffolds
The development of efficient and versatile synthetic methods for constructing and functionalizing the indazole core is paramount. While traditional methods exist, future research will likely focus on strategies that offer greater efficiency, atom economy, and the ability to introduce complex functional groups with high regioselectivity.
A major area of advancement is the use of transition-metal catalysis for C-H bond activation and functionalization. mdpi.comresearchgate.net This approach allows for the direct modification of the indazole skeleton without the need for pre-functionalized starting materials, such as halogenated indazoles. researchgate.netoipub.com Catalytic systems based on rhodium, palladium, and cobalt have been successfully employed for the C-H functionalization of azobenzenes and other precursors to form the indazole ring in a single step. nih.govnih.gov For instance, Rh(III)-catalyzed C-H bond addition of azobenzenes to aldehydes provides a one-step, highly functional group-compatible synthesis of N-aryl-2H-indazoles. nih.gov Similarly, cobalt-catalyzed C-H bond functionalization offers an alternative using more earth-abundant metals. nih.gov These methods provide efficient, atom-economical routes to highly substituted indazoles. nih.gov
Future strategies will likely expand the scope of these C-H activation reactions to directly install ethynyl (B1212043) groups or other functionalities onto the indazole benzene (B151609) ring, streamlining the synthesis of compounds like 5-ethynyl-1-methyl-1H-indazole. One-pot cascade reactions, where multiple bonds are formed in a single operation, are also becoming increasingly important. acs.org These methods reduce waste, save time, and can provide access to complex molecular architectures that would be difficult to assemble through traditional multi-step synthesis. mdpi.comnih.gov
| Catalyst System | Reaction Type | Application |
| Rh(III)/Cu(II) | C-H Activation / Annulation | Synthesis of 1H-indazoles from imidates and nitrosobenzenes. mdpi.comnih.gov |
| Cp*Rh(III) | C-H Activation / Cyclative Capture | Formal [4+1] annulation of azobenzenes and aldehydes to form N-aryl-2H-indazoles. nih.gov |
| Cationic Co(III) | C-H Bond Functionalization / Addition | One-step synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes. nih.gov |
| Pd(II) | C-H Functionalization / Isocyanide Insertion | Synthesis of diverse heterocycles from 2H-indazoles at the C3-position. acs.org |
| Copper(I) Oxide | N-N Bond Formation | Cyclization of ketimines derived from o-aminobenzonitriles to form 1H-indazoles. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research by accelerating the discovery of new molecules and optimizing synthetic routes. frontiersin.orgresearchgate.net
Furthermore, ML is being applied to predict the outcomes of chemical reactions with increasing accuracy. princeton.edu For a molecule like this compound, which is often synthesized via cross-coupling reactions (e.g., Sonogashira coupling), ML models can predict reaction yields and identify optimal conditions (catalyst, ligand, solvent, temperature) from a multidimensional parameter space. researchgate.netresearchgate.netdntb.gov.ua Random forest algorithms, for example, have shown significant predictive power for C–N cross-coupling reactions. princeton.edu ML models are also being developed to predict the regioselectivity of reactions like the radical C-H functionalization of heterocycles, which can guide synthetic planning and reduce trial-and-error experimentation. researchgate.net This predictive power allows chemists to prioritize experiments that are most likely to succeed, saving time and resources. princeton.edu
| AI/ML Application | Description | Relevance to Indazole Research |
| De Novo Molecular Design | Generative models (RNNs, VAEs, GANs) create novel molecular structures with desired properties. frontiersin.orgnih.gov | Design of new indazole-based drug candidates with optimized activity and pharmacokinetic profiles. |
| Reaction Yield Prediction | Regression-based ML models (e.g., Random Forest, Neural Networks) predict the yield of a reaction based on its components and conditions. princeton.eduresearchgate.net | Optimization of synthetic routes to functionalized indazoles, such as predicting the success of Sonogashira coupling to install the ethynyl group. |
| Regioselectivity Prediction | ML models trained on computational data predict the most likely site of reaction on a molecule. researchgate.net | Guiding the design of selective C-H functionalization strategies for the indazole scaffold. |
| Reactivity Prediction | Computational models predict the stability and reactivity of intermediates, such as heterocyclic alkynes. nih.govacs.org | Assessing the feasibility of new synthetic pathways and understanding the chemical behavior of functional groups. |
Exploration of Novel Chemical Reactivity and Catalysis Applications
The ethynyl group of this compound is a highly versatile functional handle that opens avenues for novel chemical transformations and applications.
The most prominent application of the terminal alkyne is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the flagship reaction of "click chemistry". nih.govtcichemicals.com This reaction is exceptionally reliable, specific, and biocompatible, allowing the indazole scaffold to be efficiently conjugated to a wide array of other molecules, such as biomolecules, polymers, or fluorescent tags. dovepress.comresearchgate.net The resulting 1,2,3-triazole linker is chemically robust and can mimic the properties of an amide bond, making it valuable in medicinal chemistry for linking different pharmacophores. This enables the rapid assembly of large compound libraries for drug discovery. tcichemicals.com
Beyond click chemistry, the ethynyl group can participate in a variety of other transformations, including Sonogashira and other cross-coupling reactions, to further extend the molecule's π-system, which is relevant for materials science applications. nih.gov
In a different vein, the indazole scaffold itself is being explored for applications in catalysis. Indazole-containing phosphine (B1218219) ligands have been synthesized and successfully applied in gold(I) catalysis. nih.govacs.org In these systems, the indazole moiety directly influences the electronic properties of the metal center. For example, methylation of a nitrogen atom on the indazole ring can introduce a positive charge, which modulates the Lewis acidity and catalytic activity of the gold complex. nih.govacs.org Future research will likely involve designing a broader range of indazole-based ligands to fine-tune the performance of catalysts for a variety of organic transformations.
Potential Applications in Advanced Materials and Supramolecular Chemistry
While indazole derivatives are primarily known for their pharmacological properties, their rigid, aromatic structure makes them attractive candidates for applications in materials science.
The development of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs), represents a promising future direction. The indazole core, particularly when functionalized with π-conjugated groups via its ethynyl handle, can form the basis of novel organic semiconductors and emitters. The synthesis of indazole-based precursors for OLEDs has already been demonstrated. nih.gov The tunable electronic properties of the indazole ring allow for the rational design of materials with specific emission colors and charge-transport characteristics.
In the field of supramolecular chemistry, the indazole scaffold offers features conducive to self-assembly. The nitrogen atoms can act as hydrogen bond acceptors, while the aromatic rings can engage in π-π stacking interactions. These non-covalent forces can be harnessed to construct well-ordered, higher-level structures such as liquid crystals, molecular gels, or porous organic frameworks. The ethynyl group on this compound provides a rigid, linear vector that can be used to direct the spatial orientation of molecules within a supramolecular assembly, offering precise control over the final architecture and its properties.
Q & A
Q. What are the recommended synthetic routes for 5-ethynyl-1-methyl-1H-indazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of indazole derivatives typically involves cyclization of substituted hydrazines with appropriate carbonyl precursors or transition-metal-catalyzed cross-coupling reactions. For this compound, Sonogashira coupling (palladium/copper-catalyzed) may introduce the ethynyl group at the 5-position after methylation at the 1-position. Reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) critically affect yield: polar aprotic solvents like DMF enhance coupling efficiency, while excess base may deprotonate sensitive intermediates. Purity can be optimized via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirmed by HPLC-MS .
Q. How can the structure of this compound be validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Crystallize the compound using slow evaporation in a solvent like dichloromethane/hexane. Data collection with Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL (for small molecules) provides bond lengths/angles and anisotropic displacement parameters. Complementary techniques include H/C NMR (to confirm substituent positions) and FT-IR (to identify ethynyl C≡C stretches near 2100 cm) .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
- Methodological Answer : Screen for anticancer activity using cell viability assays (e.g., MTT or resazurin) in lines like MCF-7 (breast) or A549 (lung) with IC determination. For kinase inhibition, use fluorescence-based ATP-competitive assays (e.g., ADP-Glo™). Solubility in DMSO/PBS should be confirmed via nephelometry to avoid false negatives. Dose-response curves (1 nM–100 µM) and positive controls (e.g., doxorubicin) are essential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?
- Methodological Answer : Modify the ethynyl group (e.g., replace with cyano or vinyl) and methyl group (e.g., cyclopropyl or trifluoromethyl) to assess steric/electronic effects. Use molecular docking (AutoDock Vina, PDB: 1ATP for kinase targets) to predict binding modes. Validate experimentally via SPR (surface plasmon resonance) for binding affinity (K) and cellular assays for functional IC. Compare with analogs like 5-hydroxy-1-methylindazole to identify pharmacophores .
Q. What strategies resolve contradictions in reported solubility and stability data for this compound?
- Methodological Answer : Discrepancies may arise from solvent choice (DMSO vs. aqueous buffers) or degradation under light/heat. Perform accelerated stability studies (40°C/75% RH for 4 weeks) with UPLC-MS monitoring. Use shake-flask method (pH 1–10) for solubility profiling. For conflicting bioactivity data, validate assay conditions (e.g., serum content, incubation time) and ensure batch-to-batch consistency via H NMR purity checks .
Q. How can this compound’s interaction with cytochrome P450 enzymes inform toxicity profiling?
- Methodological Answer : Conduct CYP inhibition assays (CYP3A4, CYP2D6) using fluorogenic substrates (e.g., Vivid® substrates). Measure IC and time-dependent inhibition (pre-incubation with NADPH). For metabolic stability, use human liver microsomes (HLM) with LC-MS/MS to quantify parent compound depletion. Cross-reference with PubChem’s in silico ADMET predictions (e.g., SwissADME) .
Q. What crystallographic challenges arise in analyzing this compound derivatives, and how are they addressed?
- Methodological Answer : The ethynyl group’s linear geometry can cause disorder in crystal packing. Solve via high-resolution data collection (θ > 25°) and anisotropic refinement in SHELXL. For twinning, use PLATON’s TWIN law or Olex2’s twin refinement. If crystallization fails, consider co-crystallization with target proteins (e.g., kinases) for ligand-bound structures .
Data Presentation
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | 170.19 g/mol (PubChem) | |
| Anticancer Activity (IC) | 1.6–4.8 µM (MCF-7, A549) | |
| Metabolic Stability (HLM) | t = 45 min (predicted) |
Key Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
